N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide features a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 4. The pyrimidine is linked via an amino bridge to a phenyl ring, which is further conjugated to a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-14-24-20(12-21(25-14)28-10-2-9-23-28)26-16-4-6-17(7-5-16)27-22(29)15-3-8-18-19(11-15)31-13-30-18/h2-12H,13H2,1H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMJNEMUFQYNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Construction of the pyrimidine ring: This step involves the cyclization of a suitable precursor, such as a β-diketone, with guanidine.
Coupling reactions: The pyrazole and pyrimidine intermediates are then coupled with a benzo[d][1,3]dioxole derivative through amide bond formation.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Preliminary studies indicate that N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit anticancer properties. Research has shown that it can inhibit specific proteins involved in cancer cell proliferation and survival pathways.
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Antimicrobial Properties
- The compound has also been investigated for its potential antimicrobial effects. It may interact with bacterial enzymes or receptors, leading to inhibition of growth or cell death in pathogenic microorganisms.
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Biochemical Probes
- Due to its ability to modulate biological pathways, this compound serves as a biochemical probe for studying various disease mechanisms. It can help elucidate the roles of specific enzymes or receptors in disease states.
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study 1 : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent.
- Study 2 : Animal models treated with this compound showed reduced bacterial load in infections, indicating promising antimicrobial activity.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. For large-scale production, automated reactors and continuous flow systems are employed to enhance yield and purity while minimizing by-products.
Mechanism of Action
The mechanism of action of N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives (7a-c)
- Structure: These derivatives share a pyrimidine core substituted with amino and phenyl groups, linked to a benzoxazinone ring .
- Synthesis : Prepared via reaction of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using Cs₂CO₃ in dry DMF at room temperature, yielding 65–80% .
- Characterization : Confirmed via ¹H NMR, IR, and mass spectrometry .
- Key Differences: The target compound replaces the benzoxazinone with a benzo[d][1,3]dioxole-carboxamide, likely enhancing metabolic stability due to the dioxole group’s electron-rich nature.
N-(4-Fluoro-3-Methoxybenzyl)-6-(2-{[(2S,5R)-5-(Hydroxymethyl)-1,4-Dioxan-2-yl]Methyl}-2H-Tetrazol-5-yl)-2-Methyl-4-Pyrimidinecarboxamide
- Structure : Features a pyrimidinecarboxamide scaffold with a tetrazole and dioxane substituent .
- Synthesis: Not detailed in evidence, but the tetrazole group suggests click chemistry or Huisgen cycloaddition routes.
- Key Differences : The tetrazole and dioxane substituents may confer distinct solubility or binding properties compared to the target compound’s pyrazole and dioxole groups.
Pyrazole-Containing Analogs
3,5-Diaryl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamides
- Structure : Pyrazole rings substituted with aryl groups (e.g., methoxy, chloro, bromo) at positions 3 and 5 .
- Synthesis : Likely via cyclocondensation of chalcones with hydrazines.
N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)-1-Piperazinyl)-2-Methyl-4-Pyrimidinyl)Amino)-5-Thiazolecarboxamide
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing vs. In contrast, the target compound’s dioxole group is electron-rich, possibly improving stability.
- Heterocycle Influence : Thiazole () and tetrazole () analogs introduce nitrogen-rich environments, which may affect hydrogen bonding or metal coordination compared to the target’s pyrimidine-pyrazole system.
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- A pyrazole ring
- A pyrimidine ring
- A benzo[d][1,3]dioxole moiety
The molecular formula is , with a molecular weight of approximately 414.425 g/mol. Its structure allows for interaction with various biological targets, making it a candidate for further pharmacological studies.
Preliminary research indicates that this compound may exert its biological effects through:
- Inhibition of specific enzymes or receptors involved in disease pathways.
- Modulation of signaling pathways associated with cancer and microbial infections.
Anticancer Properties
Studies have suggested that this compound exhibits anticancer activity . It may interfere with the proliferation of cancer cells by targeting key regulatory proteins involved in cell cycle progression and apoptosis. For instance, compounds structurally related to this compound have shown promise in inhibiting kinases associated with cancer progression .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties . Initial findings indicate that it may inhibit the growth of certain bacterial strains, potentially making it useful in treating infections caused by resistant pathogens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified as a potential inhibitor of p38 MAP kinase, which plays a role in inflammatory responses and cancer progression. |
| Study 2 | Synthesis and Evaluation | The synthesized derivatives showed promising biological activity against various cancer cell lines. |
| Study 3 | HIV Inhibition | Related compounds demonstrated significant inhibitory effects on HIV replication in vitro. |
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of this compound?
A stepwise approach is advised:
- Coupling Reactions : Utilize Buchwald-Hartwig amination for pyrimidine-aryl amine bond formation, followed by Suzuki-Miyaura coupling for pyrazole introduction .
- Protection/Deprotection : Protect reactive amines (e.g., using Boc groups) to avoid side reactions during pyrazole functionalization .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water for high-purity isolation. Monitor intermediates via TLC and H NMR .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR Spectroscopy : H/C NMR to confirm connectivity, with F NMR if fluorinated analogs are synthesized .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refinement. Resolve ambiguities in pyrazole orientation or hydrogen bonding by analyzing electron density maps and R-factors .
Q. How should preliminary biological activity screening be designed?
- Kinase Inhibition Assays : Test against Abl/Src kinases using ADP-Glo™ assays, with BMS-354825 as a positive control .
- Cytotoxicity Profiling : Use MTT assays on leukemia (K562) and solid tumor (HCT-116) cell lines. Include dose-response curves (1 nM–10 µM) and calculate IC values .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
- Refinement Tools : Apply SHELXL’s TWIN and BASF commands for twinned data. For disorder, use PART and SUMP constraints to model alternative conformations .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonds against NMR-derived NOE data .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazole moiety?
- Analog Synthesis : Replace pyrazole with imidazole or triazole rings; vary substituents (e.g., electron-withdrawing groups at position 3) to modulate kinase binding .
- Binding Analysis : Perform molecular docking (AutoDock Vina) using Abl kinase (PDB: 2G2F). Compare binding energies and hydrogen-bond interactions with the parent compound .
Q. How can computational methods predict metabolic stability and off-target effects?
- Metabolism Prediction : Use Schrödinger’s QikProp to estimate CYP450 interactions and metabolic sites (e.g., demethylation of the pyrimidine methyl group) .
- Off-Target Profiling : Employ similarity-based virtual screening (SwissTargetPrediction) to identify potential kinase or GPCR off-targets .
Q. What experimental approaches address poor aqueous solubility in pharmacokinetic studies?
- Formulation Optimization : Use cyclodextrin-based encapsulation (e.g., HP-β-CD) or PEGylation of the benzodioxole group to enhance solubility .
- In Vitro Testing : Measure solubility via shake-flask method (PBS pH 7.4) and correlate with LogP values calculated using MarvinSketch .
Data Contradiction and Troubleshooting
Q. How to reconcile discrepancies between computational docking results and experimental IC values?
- Force Field Adjustments : Re-dock using AMBER force fields with explicit solvent models (TIP3P) to improve binding pose accuracy .
- Experimental Replication : Repeat kinase assays under varied conditions (e.g., ATP concentration) to rule out assay-specific artifacts .
Q. What steps resolve low yields in the final coupling step?
- Catalyst Screening : Test Pd/Xantphos vs. Pd(dba)/BINAP for Buchwald-Hartwig steps. Optimize reaction temperature (80–110°C) and solvent (toluene vs. dioxane) .
- Byproduct Analysis : Characterize side products via LC-MS and adjust stoichiometry (e.g., reduce amine excess to 1.2 eq) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
